1-(3-Chlorophenyl)-3-O-tolyl-1H-pyrazol-5-amine
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Overview
Description
1-(3-Chlorophenyl)-3-O-tolyl-1H-pyrazol-5-amine is a heterocyclic compound that belongs to the pyrazole family. This compound is characterized by the presence of a pyrazole ring substituted with a 3-chlorophenyl group and an O-tolyl group. Pyrazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chlorophenyl)-3-O-tolyl-1H-pyrazol-5-amine typically involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds. One common method includes the reaction of 3-chlorobenzoyl chloride with O-toluidine to form an intermediate, which is then cyclized with hydrazine hydrate under reflux conditions to yield the desired pyrazole derivative .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Chlorophenyl)-3-O-tolyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole oxides.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its reduced form.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed:
Oxidation: Pyrazole oxides.
Reduction: Reduced pyrazole derivatives.
Substitution: Halogenated pyrazole derivatives.
Scientific Research Applications
1-(3-Chlorophenyl)-3-O-tolyl-1H-pyrazol-5-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-Chlorophenyl)-3-O-tolyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
1-(3-Chlorophenyl)piperazine: Known for its psychoactive properties.
1-(3-Trifluoromethylphenyl)piperazine: Used in research for its pharmacological effects.
Triazole derivatives: Known for their antimicrobial and antifungal activities.
Uniqueness: 1-(3-Chlorophenyl)-3-O-tolyl-1H-pyrazol-5-amine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Its combination of a 3-chlorophenyl group and an O-tolyl group makes it a valuable compound for various research applications.
Properties
CAS No. |
618098-33-2 |
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Molecular Formula |
C16H14ClN3 |
Molecular Weight |
283.75 g/mol |
IUPAC Name |
2-(3-chlorophenyl)-5-(2-methylphenyl)pyrazol-3-amine |
InChI |
InChI=1S/C16H14ClN3/c1-11-5-2-3-8-14(11)15-10-16(18)20(19-15)13-7-4-6-12(17)9-13/h2-10H,18H2,1H3 |
InChI Key |
HNSTUOMZLYOOHK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=NN(C(=C2)N)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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